molecular formula C7H13ClMgO2 B14108460 (4,4-Ethylenedioxy)pentylmagnesium chloride

(4,4-Ethylenedioxy)pentylmagnesium chloride

Cat. No.: B14108460
M. Wt: 188.93 g/mol
InChI Key: YLPBDIXAZGFGIO-UHFFFAOYSA-M
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Description

(4,4-Ethylenedioxy)pentylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) and has the molecular formula C₇H₁₃ClMgO₂ .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4,4-Ethylenedioxy)pentylmagnesium chloride can be synthesized through the reaction of magnesium turnings with (4,4-Ethylenedioxy)pentyl chloride in an anhydrous solvent such as THF or 2-MeTHF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

Mg+C7H13ClC7H13ClMg\text{Mg} + \text{C}_7\text{H}_{13}\text{Cl} \rightarrow \text{C}_7\text{H}_{13}\text{ClMg} Mg+C7​H13​Cl→C7​H13​ClMg

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control temperature. The reaction mixture is often stirred continuously to ensure complete reaction of the magnesium turnings with the organic halide.

Chemical Reactions Analysis

Types of Reactions

(4,4-Ethylenedioxy)pentylmagnesium chloride undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reagents.

    Solvents: THF or 2-MeTHF are typically used as solvents.

    Temperature: Reactions are often carried out at low temperatures to control the reactivity of the Grignard reagent.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Alkanes: Formed from the reaction with alkyl halides.

Scientific Research Applications

(4,4-Ethylenedioxy)pentylmagnesium chloride has a wide range of applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of (4,4-Ethylenedioxy)pentylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity allows the compound to participate in a variety of chemical transformations, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • Methylmagnesium chloride
  • Phenylmagnesium bromide
  • Ethylmagnesium bromide

Comparison

(4,4-Ethylenedioxy)pentylmagnesium chloride is unique due to the presence of the ethylenedioxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to simpler Grignard reagents like methylmagnesium chloride or phenylmagnesium bromide, this compound offers additional functional group compatibility and can be used in more complex synthetic routes.

Properties

Molecular Formula

C7H13ClMgO2

Molecular Weight

188.93 g/mol

IUPAC Name

magnesium;2-methyl-2-propyl-1,3-dioxolane;chloride

InChI

InChI=1S/C7H13O2.ClH.Mg/c1-3-4-7(2)8-5-6-9-7;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1

InChI Key

YLPBDIXAZGFGIO-UHFFFAOYSA-M

Canonical SMILES

CC1(OCCO1)CC[CH2-].[Mg+2].[Cl-]

Origin of Product

United States

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